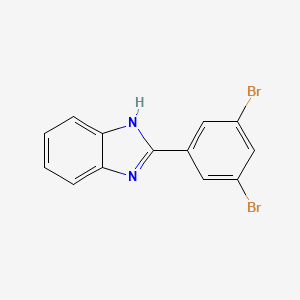

2-(3,5-dibromophenyl)-1H-Benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H8Br2N2 |

|---|---|

Molecular Weight |

352.02 g/mol |

IUPAC Name |

2-(3,5-dibromophenyl)-1H-benzimidazole |

InChI |

InChI=1S/C13H8Br2N2/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17) |

InChI Key |

DQTATYHCERQJOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC(=C3)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 2 3,5 Dibromophenyl 1h Benzimidazole

Classical and Contemporary Approaches to the Synthesis of 2-(3,5-Dibromophenyl)-1H-Benzimidazole

The formation of the benzimidazole (B57391) ring system is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with a suitable one-carbon electrophile, which in the case of this compound, is a derivative of 3,5-dibromobenzoic acid or 3,5-dibromobenzaldehyde (B114249).

Cyclocondensation Reactions Involving o-Phenylenediamines and Carboxylic Acid Derivatives

The Phillips-Ladenburg reaction, a cornerstone of benzimidazole synthesis, involves the condensation of o-phenylenediamine with a carboxylic acid at elevated temperatures. semanticscholar.orgenpress-publisher.com To synthesize the target compound, o-phenylenediamine is reacted with 3,5-dibromobenzoic acid. This reaction typically requires a strong acid catalyst and dehydrating agent, such as polyphosphoric acid (PPA) or 4M hydrochloric acid, to facilitate the cyclization by removing water. enpress-publisher.commdpi.com The reaction mixture is heated, often to temperatures exceeding 150°C, to drive the reaction to completion. orientjchem.org

Alternatively, derivatives of the carboxylic acid, such as acid chlorides or esters, can be employed. The reaction of o-phenylenediamine with 3,5-dibromobenzoyl chloride would proceed under milder conditions but requires the prior synthesis of the acid chloride.

A related and widely used classical approach is the condensation of o-phenylenediamine with an aldehyde, in this case, 3,5-dibromobenzaldehyde. This reaction proceeds via a two-step sequence: the initial formation of a Schiff base intermediate, followed by an oxidative cyclodehydrogenation to form the aromatic benzimidazole ring. researchgate.netresearchgate.net Various oxidizing agents can be employed for the second step, although in many modern variations, atmospheric oxygen is sufficient, particularly when facilitated by a catalyst.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters for optimization include the choice of catalyst, solvent, temperature, and the molar ratio of reactants.

For syntheses involving aldehydes, the choice of oxidant and catalyst is a primary focus of optimization. Studies on analogous 2-aryl benzimidazoles have shown that a system using a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) with hydrogen peroxide (H₂O₂) under solvent-free conditions can lead to excellent yields (92-98%). researchgate.net An optimized molar ratio of o-phenylenediamine, aldehyde, H₂O₂, and CAN was determined to be 1:1:4:0.1 for maximal efficiency. researchgate.net

Solvent selection also plays a significant role. While high-boiling point solvents like DMF or DMSO are common in classical methods, optimization studies have explored greener alternatives. Water has been demonstrated as a viable solvent for the synthesis of 2-arylbenzimidazoles, often leading to simple workup procedures and high yields. benthamdirect.com For N-alkylation reactions of similar dibromobenzimidazoles, an NaHCO₃–MeCN system at reflux was found to provide the highest yields after extensive screening of various base-solvent combinations. scispace.com The temperature is another critical factor; while classical methods rely on high heat, many optimized catalytic procedures can now be performed at room temperature, enhancing the energy efficiency and sustainability of the synthesis. nih.gov

| Parameter | Classical Condition | Optimized Condition | Advantage of Optimization |

|---|---|---|---|

| Catalyst | Strong acids (PPA, HCl) | Catalytic CAN, FeCl₂, Au/TiO₂ | Milder conditions, higher efficiency, reusability |

| Solvent | High-boiling organics (DMF) | Water, Ethanol, or Solvent-free | Reduced environmental impact, easier workup |

| Temperature | >150°C | Room Temperature to 80°C | Energy efficiency, reduced side reactions |

| Oxidant (for aldehyde route) | Stoichiometric oxidants (e.g., MnO₂) | H₂O₂ or atmospheric O₂ | Greener, produces water as a byproduct |

Catalytic Methods in the Formation of this compound

Catalysis has revolutionized benzimidazole synthesis, offering milder reaction conditions, improved selectivity, and higher yields compared to traditional stoichiometric methods. Both transition-metal and organocatalytic systems have been successfully applied.

Transition-Metal Catalysis in Benzimidazole Synthesis

A variety of transition-metal catalysts have been developed for the synthesis of 2-aryl benzimidazoles, which are directly applicable to the preparation of this compound. These catalysts are typically employed for the oxidative cyclization of o-phenylenediamine with 3,5-dibromobenzaldehyde.

Copper Catalysis: Copper-based catalysts, such as Cu(II) supported on mesoporous silica (B1680970) (Cu(II)-SBA-15), have been shown to be highly efficient, recyclable, and environmentally friendly. researchgate.net These heterogeneous catalysts facilitate the reaction with broad substrate scope and can be easily separated from the reaction mixture.

Gold Catalysis: Supported gold nanoparticles (AuNPs), particularly Au/TiO₂, have emerged as highly effective catalysts. ijrar.orgresearchgate.net They promote the selective reaction between o-phenylenediamine and aldehydes at ambient temperature in the absence of additives, offering high yields and excellent reusability. researchgate.net

Iron and Zinc Catalysis: Inexpensive and abundant metals like iron and zinc have also been used. A system of FeCl₂ with NaBH₄ in THF has been optimized for this transformation. nih.gov Similarly, various zinc-based catalysts have been employed to drive the cyclocondensation reaction. researchgate.net

Other Metals: Other metals, including zirconium (as zirconyl nitrate) and cerium (as CAN), have also been reported to effectively catalyze the synthesis of 2-substituted benzimidazoles. researchgate.nettsijournals.com

| Catalyst System | Reactants | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Au/TiO₂ | o-Phenylenediamine + Aldehyde | CHCl₃:MeOH, 25°C | High selectivity, ambient temperature, reusable catalyst | researchgate.net |

| Cu(II)-SBA-15 | o-Phenylenediamine + Aldehyde | Ethanol, Reflux | Heterogeneous, recyclable, green solvent | researchgate.net |

| CAN / H₂O₂ | o-Phenylenediamine + Aldehyde | Solvent-free, 50°C | Excellent yields, short reaction time, solvent-free | researchgate.net |

| Zirconyl (IV) Nitrate | o-Phenylenediamine + Aldehyde/Carboxylic Acid | Ethanol, Reflux | Efficient, reusable solid Lewis acid | tsijournals.com |

Organocatalytic Approaches for the Formation of the Benzimidazole Ring System

Organocatalysis represents a metal-free alternative for benzimidazole synthesis, aligning well with the principles of green chemistry. These catalysts are often inexpensive, readily available, and have low toxicity.

L-proline has been identified as a versatile and efficient organocatalyst for the synthesis of 2-aryl-benzimidazoles. benthamdirect.comresearchgate.net It effectively catalyzes the condensation of o-phenylenediamines with aldehydes under mild conditions. benthamdirect.com The reaction can be performed in organic solvents like chloroform (B151607) at room temperature or in aqueous media, which further enhances its green credentials. benthamdirect.comresearchgate.net The use of L-proline in an aqueous buffer at a slightly acidic pH (4.2) has been shown to produce the desired products in good to excellent yields. researchgate.net The combination of zinc with proline (Zn-proline) has also been developed as a water-soluble and recyclable Lewis acid catalyst system, demonstrating the synergy between metal and organocatalysis. researchgate.netacgpubs.org The proposed mechanism for proline catalysis often involves the formation of an iminium ion intermediate with the aldehyde, which activates it for nucleophilic attack by the o-phenylenediamine.

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of benzimidazoles to reduce environmental impact and improve process efficiency. orientjchem.org

Alternative Energy Sources: Microwave (MW) irradiation and ultrasound have been widely adopted to accelerate the synthesis. beilstein-journals.org Microwave-assisted synthesis, in particular, can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating. semanticscholar.org These methods have been successfully used for the condensation of o-phenylenediamine with both aldehydes and carboxylic acids.

Green Solvents and Solvent-Free Conditions: A significant effort has been made to replace hazardous organic solvents. Water is an ideal green solvent and has been used effectively for benzimidazole synthesis. benthamdirect.comresearchgate.net In some cases, waste products like curd water have been repurposed as a catalytic solvent under microwave conditions. Even more sustainably, many modern protocols are conducted under solvent-free conditions, where the neat reactants are mixed, often with a solid-supported catalyst, and heated or ground together. researchgate.netresearchgate.net

Solvent-Free and Microwave-Assisted Synthetic Routes

In recent years, green chemistry principles have driven the development of solvent-free and microwave-assisted methods for benzimidazole synthesis. These techniques offer significant advantages, including reduced reaction times, higher yields, and minimized use of hazardous organic solvents.

Solvent-free synthesis often involves the direct reaction of o-phenylenediamine and an appropriate aldehyde under thermal conditions or by grinding the reactants together. For the synthesis of this compound, this would involve heating a mixture of o-phenylenediamine and 3,5-dibromobenzaldehyde.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of 2-aryl-1H-benzimidazoles, including analogues of the title compound, has been successfully performed under microwave irradiation, often without a catalyst. This method relies on the efficient absorption of microwave energy by the polar reactants, leading to rapid heating and significantly shorter reaction times compared to conventional heating methods. Various catalysts, such as ammonium chloride or zirconium oxychloride, can also be employed in microwave-assisted synthesis to further enhance reaction rates and yields.

Table 1: Examples of Microwave-Assisted Synthesis of 2-Aryl-Benzimidazoles This table is interactive and can be sorted by clicking on the headers.

| Aldehyde Reactant | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Catalyst-free, MW | 10 min | 92% | |

| 4-Chlorobenzaldehyde | Catalyst-free, MW | 8 min | 95% | |

| 4-Nitrobenzaldehyde | Catalyst-free, MW | 6 min | 98% | |

| Various Aldehydes | Zirconium oxychloride, MW | 2-5 min | 85-95% | |

| Various Aldehydes | H₂SO₄-SiO₂, MW | 5 min | High |

Exploration of Reusable Catalyst Systems

The development of reusable catalysts is a cornerstone of sustainable chemistry, aiming to reduce waste and cost. For the synthesis of this compound and its analogues, several heterogeneous and reusable catalyst systems have been explored.

Metal-Organic Frameworks (MOFs), such as MIL-53(Fe), have been demonstrated as highly efficient and recyclable catalysts for the solvent-free synthesis of 2-aryl-1H-benzimidazoles. These catalysts possess a high surface area and active metal sites, facilitating the condensation reaction. A key advantage is their easy separation from the reaction mixture by simple filtration and their ability to be reused for multiple cycles without a significant drop in catalytic activity.

Another effective reusable catalyst is Amberlite IR-120, a strongly acidic ion-exchange resin. It has been successfully used as a heterogeneous catalyst for the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles in aqueous media, showcasing its utility in environmentally benign processes. Other notable reusable systems include silica sulfuric acid and supported gold nanoparticles (e.g., Au/TiO₂), which also offer high efficiency and recyclability.

Table 2: Performance of Reusable Catalysts in 2-Aryl-Benzimidazole Synthesis This table is interactive and can be sorted by clicking on the headers.

| Catalyst | Reaction Conditions | No. of Reuse Cycles | Key Advantages | Reference |

|---|---|---|---|---|

| MIL-53(Fe) | Solvent-free, 120°C | 5 | High yield, easy separation | |

| Amberlite IR-120 | Aqueous media, RT | Not specified | Environmentally benign, high yield | |

| Silica Sulfuric Acid | Ethanol or Water, RT | Several | High selectivity, reusable | |

| Au/TiO₂ | CHCl₃:MeOH, 25°C | 5 | Mild conditions, high efficiency |

Chemo-Diversification Strategies for this compound Analogues

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of analogues. These modifications can be targeted at the benzimidazole nitrogen atom or the dibromophenyl ring.

Functionalization of the Benzimidazole Nitrogen Atom

The secondary amine (-NH) group in the benzimidazole ring is a prime site for functionalization, most commonly through N-alkylation and N-acylation reactions.

N-alkylation introduces an alkyl or arylmethyl group onto the nitrogen atom. This is typically achieved by reacting the parent benzimidazole with an alkyl halide in the presence of a base. Studies on the closely related 2-(4-bromophenyl)-1H-benzimidazole show that reactions with various benzyl (B1604629) halides in the presence of potassium carbonate in acetone (B3395972) yield the corresponding N-alkylated derivatives. This protocol is directly applicable to this compound.

N-acylation involves the introduction of an acyl group. This can be accomplished using various acylating agents such as acyl chlorides or by coupling with carboxylic acids. For instance, chemoselective N-acylation of benzimidazoles with phenylacetic acids has been achieved using a copper bromide catalyst and pyridine (B92270) as a base, resulting in the formation of tertiary amides.

Electrophilic and Nucleophilic Substitution Reactions on the Dibromophenyl Moiety

The dibromophenyl ring presents a more challenging substrate for substitution reactions due to the electronic effects of the substituents.

Electrophilic Aromatic Substitution (EAS) on the 3,5-dibromophenyl ring is generally disfavored. The two bromine atoms are electron-withdrawing via induction and are deactivating towards electrophilic attack. Furthermore, they direct incoming electrophiles to the ortho and para positions. In this case, the C4 position is para to the C1-benzimidazole substituent, while the C2 and C6 positions are ortho. The benzimidazole moiety itself can be either activating or deactivating depending on the reaction conditions. However, the strong deactivating effect of the two bromine atoms makes further electrophilic substitution, such as nitration or halogenation, difficult to achieve under standard conditions.

Nucleophilic Aromatic Substitution (SNAr) involves the displacement of a leaving group (in this case, a bromide) by a strong nucleophile. For an SNAr reaction to occur, the aromatic ring typically needs to be activated by potent electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. The 3,5-dibromophenyl ring of the title compound is not inherently activated for SNAr. However, the benzimidazole ring system can influence the electronic properties of the phenyl ring and, in certain contexts, may facilitate such reactions, particularly intramolecularly. The direct intermolecular substitution of the bromine atoms by nucleophiles would likely require harsh reaction conditions or transition-metal catalysis.

Regioselective Modifications and Derivatization

Achieving regioselectivity is crucial in the synthesis of complex molecules to ensure the desired isomer is formed.

In the functionalization of the benzimidazole core, N-alkylation or N-acylation of this compound is inherently regioselective, as there is only one available -NH proton, leading to substitution at the N-1 position.

For the dibromophenyl moiety, regioselective functionalization is challenging but can be conceived through modern synthetic methods. While classical electrophilic substitution is difficult, directed ortho-metalation (DoM) could provide a viable strategy. This would involve deprotonation at one of the positions ortho to the benzimidazole ring (C2 or C6) using a strong base, followed by quenching with an electrophile. The directing ability of the benzimidazole group would be key to the success of such a strategy. While specific examples for the title compound are not prevalent, the regioselective functionalization of aryl-azole scaffolds is a known strategy for accessing specific isomers. This approach allows for the introduction of a variety of functional groups at specific positions on the aromatic ring, bypassing the limitations of classical substitution reactions.

Advanced Spectroscopic and Crystallographic Elucidation of 2 3,5 Dibromophenyl 1h Benzimidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete picture of the atomic connectivity and chemical environment of 2-(3,5-dibromophenyl)-1H-benzimidazole can be assembled.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and splitting patterns can be reliably predicted based on data from analogous compounds, such as 2-phenyl-1H-benzimidazole and its halogenated derivatives. rsc.orgrsc.orgrsc.org

The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the benzimidazole (B57391) and the dibromophenyl rings. The N-H proton of the imidazole (B134444) ring is expected to appear as a broad singlet far downfield, typically above 12.0 ppm, due to its acidic nature and involvement in intermolecular hydrogen bonding. rsc.orgrsc.org

The protons on the benzimidazole ring system will likely appear as two multiplets between 7.20 and 7.70 ppm. The protons at positions 4 and 7 are generally shifted further downfield compared to those at positions 5 and 6. The dibromophenyl ring, due to its C₂ symmetry, will exhibit two distinct proton signals. The proton at the 4'-position is expected to be a triplet, while the protons at the 2'- and 6'-positions will appear as a doublet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom at the 2-position of the benzimidazole ring (C2) is characteristically shifted downfield to around 150-152 ppm. rsc.org The carbons of the dibromophenyl ring directly bonded to bromine (C3' and C5') are expected around 123 ppm, while the remaining aromatic carbons will resonate in the typical range of 110-145 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N1-H | > 12.5 (br s) | - |

| C2 | - | ~150.5 |

| C4/C7 | ~7.65 (m) | ~115.0 |

| C5/C6 | ~7.25 (m) | ~123.0 |

| C3a/C7a | - | ~138.0 |

| C2'/C6' | ~8.20 (d, J ≈ 1.5 Hz) | ~129.0 |

| C4' | ~7.90 (t, J ≈ 1.5 Hz) | ~134.0 |

| C1' | - | ~133.0 |

Note: Predicted values are based on data from analogous structures and substituent effects. Actual experimental values may vary.

To confirm the assignments made from one-dimensional NMR, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the benzimidazole ring (H4 with H5, H6 with H7) and on the dibromophenyl ring (H2'/H6' with H4'). This confirms the connectivity within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign the carbon signals for C4/C7, C5/C6, C2'/C6', and C4' by correlating them to their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity between the two major fragments of the molecule. Key correlations would be expected from the H2'/H6' protons of the phenyl ring to the C2 carbon of the benzimidazole ring, and from the H4/H7 protons of the benzimidazole ring to the C2 carbon, confirming the link between the two ring systems.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. This allows for the unambiguous determination of the molecular formula.

For this compound (C₁₃H₈Br₂N₂), the theoretical exact mass of the protonated molecular ion ([M+H]⁺) can be calculated. The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1, which is a definitive signature for a dibrominated compound.

Table 2: Theoretical HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₃H₉⁷⁹Br₂N₂⁺ | 350.9134 |

| [M+H]⁺ (isotope) | C₁₃H₉⁷⁹Br⁸¹BrN₂⁺ | 352.9114 |

Electrospray ionization (ESI) is a soft ionization technique commonly used for benzimidazole derivatives, as it typically keeps the molecule intact and generates the protonated molecular ion [M+H]⁺. rsc.org Analysis of the fragmentation patterns observed in the mass spectrum (MS/MS) can further corroborate the proposed structure. The fragmentation of benzimidazoles often involves characteristic losses. For the title compound, fragmentation could be initiated by the loss of a bromine atom (Br•) or hydrogen bromide (HBr), followed by subsequent cleavages of the heterocyclic ring structure.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.

The IR spectrum reveals the vibrational modes of the molecule's bonds. For this compound, a prominent broad absorption band is expected in the region of 3200-3450 cm⁻¹, which is characteristic of the N-H stretching vibration of the imidazole ring. rsc.orgacs.org The stretching vibration of the C=N bond within the imidazole ring typically appears around 1620-1630 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching bands for the aromatic rings appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3450 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=N (imidazole) | Stretch | 1620 - 1630 |

| Aromatic C=C | Stretch | 1450 - 1600 |

The UV-Vis spectrum provides insight into the electronic transitions within the molecule. Benzimidazole and its derivatives exhibit strong absorption bands in the ultraviolet region, typically between 240 and 300 nm. researchgate.net These absorptions are attributed to π→π* transitions within the conjugated aromatic system, which includes both the benzimidazole and the dibromophenyl moieties.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-(2-bromophenyl)-1H-benzimidazole, allows for a detailed prediction of its key structural features. nih.gov

Table 4: Expected Crystallographic Parameters and Structural Features

| Parameter | Expected Value/Observation |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |

| Intermolecular Interactions | Strong N-H···N hydrogen bonding |

| C-H···π interactions | |

| Halogen bonding | |

| Molecular Geometry | Near-planar benzimidazole core |

Determination of Molecular Conformation and Stereochemistry in the Solid State

The solid-state conformation of this compound is dictated by the spatial arrangement of its benzimidazole and dibromophenyl ring systems. In related 2-phenylbenzimidazole (B57529) derivatives, the molecule is generally not perfectly planar. A notable dihedral angle exists between the plane of the benzimidazole core and the plane of the phenyl ring. For instance, in 2-(3,4-difluorophenyl)-1H-benzimidazole, this angle is 30.0(1)°. nih.gov Similarly, for 2-(4-fluorophenyl)-1H-benzimidazole and its chloro- and bromo-analogues, the dihedral angles are also significant, measuring 29.2(1)°, 26.7(1)°, and 26.9(1)° respectively. researchgate.net This twist is a common feature in 2-substituted benzimidazoles and arises from the steric hindrance between the ortho hydrogen on the phenyl ring and the hydrogen on the imidazole nitrogen.

For this compound, a similar non-planar conformation is expected. The benzimidazole unit itself is anticipated to be nearly planar. researchgate.netsemanticscholar.org The bond lengths and angles within the benzimidazole moiety are expected to be in good agreement with those observed in other derivatives. nih.gov The stereochemistry in the solid state for this achiral molecule is centrosymmetric, with molecules typically arranging in a way that maximizes packing efficiency and intermolecular interactions.

Table 1: Comparative Dihedral Angles in 2-Aryl-1H-Benzimidazole Derivatives

| Compound Name | Dihedral Angle Between Rings (°) |

| 2-(3,4-difluorophenyl)-1H-benzimidazole | 30.0(1) |

| 2-(4-fluorophenyl)-1H-benzimidazole | 29.2(1) |

| 2-(4-chlorophenyl)-1H-benzimidazole | 26.7(1) |

| 2-(4-bromophenyl)-1H-benzimidazole | 26.9(1) |

This table is generated based on data from analogous compounds to illustrate the expected non-planar conformation.

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The crystal packing of this compound will be governed by a combination of intermolecular forces, with hydrogen bonding and halogen bonding playing crucial roles.

Hydrogen Bonding: The primary and most influential interaction is the N-H···N hydrogen bond formed between the imidazole moieties of adjacent molecules. This is a characteristic and robust interaction in benzimidazole crystals, leading to the formation of infinite chains or centrosymmetric dimers. nih.govresearchgate.net In the case of 2-(3,4-difluorophenyl)-1H-benzimidazole, molecules are linked by these N-H···N hydrogen bonds, forming chains that extend along a crystallographic axis. nih.gov A similar motif is observed in 2-(3-hydroxypropyl)benzimidazole, where O-H···N and N-H···O hydrogen bonds create zigzag chains. nih.gov

Table 2: Typical Intermolecular Interactions in Benzimidazole Derivatives

| Interaction Type | Description |

| N-H···N | Strong hydrogen bond forming chains or dimers, a primary packing motif. |

| π-π stacking | Interaction between aromatic rings of adjacent molecules, contributing to stability. |

| C-H···π | Weak hydrogen bonds between a C-H group and an aromatic ring system. |

| Halogen Bonding | Interactions involving bromine atoms (e.g., Br···N, Br···Br), influencing packing. |

| C-H···Halogen | Weak interactions between a C-H group and a halogen atom. |

Co-crystallization Studies with Relevant Molecular Species

Co-crystallization is a powerful technique to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. ijpsr.com Benzimidazole derivatives are excellent candidates for co-crystallization due to their hydrogen bonding capabilities. researchgate.netresearchgate.net The N-H donor and the sp2-hybridized N acceptor sites on the imidazole ring can form strong and directional hydrogen bonds with suitable co-formers, such as carboxylic acids or other organic molecules with complementary functional groups. google.comnih.gov

While specific co-crystallization studies on this compound are not reported, research on other benzimidazoles provides a clear blueprint. For example, a benzimidazole derivative has been successfully co-crystallized with fumaric acid and maleic acid, where the co-formers are linked to the benzimidazole molecules via N-H···O and O-H···N hydrogen bonds. researchgate.net These interactions lead to the formation of complex three-dimensional supramolecular networks. researchgate.net

The selection of a co-former for this compound would be guided by the principles of hydrogen bond complementarity. Carboxylic acids, phenols, and other molecules with strong hydrogen bond donor/acceptor groups would be prime candidates. The resulting co-crystals could exhibit altered properties such as improved solubility or thermal stability. The formation of these co-crystals is driven by the stability of the new hydrogen-bonded network formed between the benzimidazole derivative and the co-former.

Theoretical and Computational Investigations of 2 3,5 Dibromophenyl 1h Benzimidazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of computational chemistry, enabling the precise determination of a molecule's electronic properties and the prediction of its chemical reactivity. These methods, particularly those based on Density Functional Theory (DFT), are instrumental in building a foundational understanding of the molecular behavior of 2-(3,5-dibromophenyl)-1H-benzimidazole.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets such as B3LYP/6-31G**, are used to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. biointerfaceresearch.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For benzimidazole (B57391) derivatives, the planarity of the benzimidazole core and the torsion angle between this core and the substituted phenyl ring are critical parameters that influence the molecule's electronic properties and its ability to interact with other molecules.

| Parameter | Predicted Value for a Representative Benzimidazole Derivative |

| C-N Bond Length (imidazole) | ~1.39 Å |

| C=N Bond Length (imidazole) | ~1.31 Å |

| Dihedral Angle (Benzimidazole-Phenyl) | Varies depending on substituents |

Note: The data in this table is representative of typical benzimidazole derivatives as specific data for this compound is not available in the cited literature.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of the molecule's chemical stability and reactivity. biointerfaceresearch.com A smaller energy gap suggests that the molecule is more reactive.

For benzimidazole derivatives, the distribution of the HOMO and LUMO is often spread across the aromatic rings. researchgate.net In this compound, the electron-withdrawing nature of the bromine atoms would be expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus its reactivity.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool for predicting chemical reactivity. It maps the electrostatic potential onto the electron density surface of the molecule. nih.gov Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For benzimidazole, the nitrogen atoms of the imidazole (B134444) ring are typically regions of negative electrostatic potential, making them likely sites for protonation and hydrogen bonding. researchgate.net The bromine atoms in this compound would also influence the MEP, creating regions of negative potential around them due to their high electronegativity. nih.gov

| Parameter | Conceptual Significance | Predicted Trend for this compound |

| EHOMO | Electron-donating ability | Lowered due to electron-withdrawing bromine atoms |

| ELUMO | Electron-accepting ability | Lowered due to electron-withdrawing bromine atoms |

| ΔE (HOMO-LUMO Gap) | Chemical reactivity and stability | Influenced by the substitution pattern |

| MEP Negative Regions | Sites for electrophilic attack | Around nitrogen and bromine atoms |

| MEP Positive Regions | Sites for nucleophilic attack | Around hydrogen atoms |

Note: The predictions in this table are based on general principles of physical organic chemistry as specific data for this compound is not available in the cited literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and for understanding their interactions with the surrounding solvent molecules.

The this compound molecule has a degree of conformational flexibility, primarily due to the rotation around the single bond connecting the benzimidazole and dibromophenyl rings. MD simulations can be used to explore the different rotational conformers that exist in solution and to determine their relative populations. rsc.org The preferred conformation will be a balance between steric hindrance and electronic effects. The bulky bromine atoms will likely impose significant steric constraints on the rotation, potentially favoring a non-planar conformation.

The solvent environment can have a profound impact on the structure and behavior of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. These simulations can reveal the structure of the solvation shell around the molecule and provide insights into the dynamics of hydrogen bonding. nih.gov The benzimidazole moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom). MD simulations can track the formation and breaking of hydrogen bonds between these sites and solvent molecules, which is crucial for understanding its solubility and transport properties.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the computational model. DFT calculations can be used to predict various spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. researchgate.net

For this compound, DFT calculations could predict the vibrational frequencies of its IR spectrum, which correspond to the stretching and bending of its chemical bonds. researchgate.net Similarly, the chemical shifts in its 1H and 13C NMR spectra can be calculated, providing a theoretical fingerprint of the molecule. researchgate.net The predicted electronic transitions from time-dependent DFT (TD-DFT) can be correlated with the absorption bands observed in its UV-Visible spectrum. researchgate.net The agreement between the predicted and experimental spectra would provide strong evidence for the accuracy of the calculated molecular structure and electronic properties. While experimental spectra for this compound are not provided in the searched literature, this comparative approach remains a cornerstone of computational chemistry research.

Computational NMR Chemical Shift Prediction

The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation and confirmation. For this compound, this is typically achieved using Density Functional Theory (DFT). The process involves optimizing the molecule's three-dimensional geometry at a specific level of theory, such as B3LYP with a basis set like 6-311G(d,p).

Following geometry optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding constants for each nucleus (¹H and ¹³C). researchgate.netnih.gov These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

For this compound, theoretical ¹H NMR spectra would be expected to show distinct signals for the protons on the benzimidazole core and the dibromophenyl ring. The protons on the benzimidazole moiety (at positions 4, 5, 6, and 7) would likely appear in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the dibromophenyl ring would also resonate in this region, with their precise shifts influenced by the deshielding effect of the bromine atoms. The NH proton of the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift, often above 12 ppm, due to its acidic nature and potential involvement in intermolecular hydrogen bonding. acs.orgnih.gov

The predicted ¹³C NMR spectrum would show signals for all unique carbon atoms in the molecule. The carbon atom at the 2-position of the benzimidazole ring (C2), being situated between two nitrogen atoms, would typically appear significantly downfield. Carbons directly bonded to the bromine atoms on the phenyl ring would exhibit shifts influenced by the halogen's electronegativity and heavy atom effect. Computational analysis allows for the unambiguous assignment of each proton and carbon signal, which is crucial for interpreting experimental spectra, especially for complex aromatic systems where signals may overlap. nih.gov

Due to the lack of specific published data, a data table of predicted chemical shifts cannot be provided.

Simulated UV-Vis and IR Spectra

Simulated UV-Vis Spectra

Theoretical UV-Vis absorption spectra are simulated using Time-Dependent Density Functional Theory (TD-DFT), a method that calculates the electronic transition energies and oscillator strengths from the ground state to various excited states. biointerfaceresearch.comnih.gov The calculations, often performed on the previously DFT-optimized geometry, can predict the absorption maxima (λmax) that correspond to electronic transitions, such as π → π* and n → π* transitions, which are characteristic of aromatic and heterocyclic systems like benzimidazoles. biointerfaceresearch.comnih.gov

For this compound, the simulated spectrum would likely show strong absorption bands in the ultraviolet region, characteristic of the benzimidazole chromophore. researchgate.netuchile.cl The presence of the dibromophenyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 2-phenylbenzimidazole (B57529), due to the extension of the conjugated π-system and the influence of the halogen substituents.

Simulated IR Spectra

Computational Infrared (IR) spectroscopy is a standard method for predicting the vibrational modes of a molecule. Using DFT calculations (e.g., at the B3LYP/6-311G(d,p) level), the harmonic vibrational frequencies and their corresponding intensities can be determined. researchgate.netresearchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

The simulated IR spectrum for this compound would display characteristic vibrational frequencies. Key predicted bands would include:

N-H stretch: A prominent band around 3400-3450 cm⁻¹, corresponding to the stretching vibration of the imidazole N-H bond. rsc.org

C-H stretch: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

C=N and C=C stretches: A series of bands in the 1630-1400 cm⁻¹ region, characteristic of the C=N and C=C stretching modes within the fused aromatic ring system. acs.orgrsc.org

C-Br stretch: Vibrations corresponding to the carbon-bromine bonds would be expected in the lower frequency (fingerprint) region of the spectrum.

These simulated spectra serve as valuable guides for interpreting experimental data and understanding the molecule's electronic and vibrational properties. A data table of simulated spectral peaks is omitted as specific computational studies for this compound are not available.

Ligand-Biomolecule Docking Simulations and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov These simulations provide mechanistic insights into how a ligand like this compound might interact with a biological macromolecule at an atomic level, without implying any therapeutic action. The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and scoring them based on a function that estimates the binding affinity, often expressed in kcal/mol. ukm.my

Identification of Putative Binding Sites on Target Macromolecules

The initial step in a docking study is to identify a potential binding site on a target macromolecule. Benzimidazole scaffolds are known to interact with a variety of protein targets, including kinases, polymerases, and cholinesterases. ukm.mynih.gov For instance, many benzimidazole derivatives have been studied as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, where they occupy the ATP-binding pocket. acs.orgukm.my

A putative binding site is a cavity or cleft on the protein surface with appropriate size, shape, and chemical characteristics to accommodate the ligand. For this compound, a likely binding site would be a hydrophobic pocket complemented by amino acid residues capable of forming hydrogen bonds with the imidazole nitrogens and the N-H group. In the context of a kinase like EGFR, this site is typically lined with both hydrophobic residues and residues that can act as hydrogen bond donors or acceptors, such as methionine, lysine, and threonine. ukm.my The identification of such sites is often guided by the location of known, co-crystallized ligands in experimentally determined protein structures from the Protein Data Bank (PDB).

Analysis of Binding Modes and Interaction Energies

Once a binding site is defined, docking algorithms predict the most stable binding pose of the ligand. For this compound, the analysis of its binding mode would focus on the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonding: The benzimidazole core is a key pharmacophore for hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom can act as a hydrogen bond acceptor. These interactions with specific amino acid residues (e.g., the backbone of Met793 in EGFR) are often critical for anchoring the ligand in the binding site. ukm.my

Hydrophobic Interactions: The fused benzene (B151609) ring and the dibromophenyl substituent provide a large hydrophobic surface area. These regions would be expected to form favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as leucine, valine, and alanine.

π-π Stacking: The aromatic rings of the benzimidazole and the phenyl substituent can engage in π-π stacking or T-shaped interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The bromine atoms on the phenyl ring could potentially form halogen bonds—a specific type of non-covalent interaction where the electropositive region on the halogen atom interacts with a nucleophilic site on the protein.

The docking score, or binding energy, provides a quantitative estimate of the binding affinity. A more negative value typically indicates a more favorable binding interaction. nih.gov For example, docking studies on similar benzimidazole derivatives against protein kinases have reported binding energies in the range of -7.0 to -10.0 kcal/mol. biointerfaceresearch.comukm.my However, without specific studies on this compound, a precise binding energy cannot be reported.

A data table summarizing binding energies and key interactions is not provided due to the absence of specific docking studies for this compound in the reviewed literature.

Molecular and Cellular Biological Investigations of 2 3,5 Dibromophenyl 1h Benzimidazole: Mechanistic Insights

Cell-Based Assays for Elucidating Cellular Mechanisms and Pathways (excluding clinical implications)

Modulation of Cell Cycle Progression and Induction of Programmed Cell Death in Specific Cell Lines (mechanistic, in vitro)

The benzimidazole (B57391) scaffold, a key structural feature of 2-(3,5-dibromophenyl)-1H-benzimidazole, is a well-established pharmacophore known for its ability to interfere with fundamental cellular processes, including cell cycle regulation and programmed cell death (apoptosis). Various derivatives have demonstrated the capacity to halt cell proliferation and trigger apoptosis across a range of cancer cell lines. The primary mechanism often involves the disruption of the cellular microtubular system, which is critical for mitosis. mdpi.com This disruption leads to an arrest in the G2/M phase of the cell cycle. nih.gov

Mechanistic studies on analogous compounds reveal that the induction of apoptosis can occur through both intrinsic and extrinsic pathways. For instance, some benzimidazole derivatives have been shown to induce apoptosis by increasing levels of reactive oxygen species (ROS), which in turn decreases the mitochondrial membrane potential and leads to the activation of caspases, such as caspase-3 and caspase-9. nih.gov The activation of these executioner caspases ultimately leads to the systematic dismantling of the cell.

In specific cancer cell lines, the pro-apoptotic effects of benzimidazole compounds have been linked to the modulation of key regulatory proteins. Research has shown that treatment with certain benzimidazoles can lead to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com Furthermore, some derivatives have been found to activate the p53 tumor suppressor pathway, a critical regulator of cell cycle arrest and apoptosis, particularly in cells with wild-type p53. mdpi.com The table below summarizes findings for representative benzimidazole analogues, illustrating their effects on cell cycle and apoptosis in various cancer cell lines.

| Compound Type | Cell Line | Observed Effect | Mechanism |

|---|---|---|---|

| Benzimidazole-Triazole Hybrid | A549 (Lung Carcinoma) | Cell cycle arrest at Sub-G1 phase | Induction of apoptosis, increased ROS levels. nih.gov |

| Benzimidazole linked to Pyrazole | MCF-7 (Breast Cancer) | Cell cycle arrest at G2/M phase | Inhibition of EGFR. nih.gov |

| N-Alkylated-2-phenyl-benzimidazole | MDA-MB-231 (Breast Cancer) | Induction of apoptosis | Chromatin condensation, abnormal mitosis. nih.gov |

| Fenbendazole | p53 wild-type tumor cells | High sensitivity and apoptosis | Activation of the p53 pathway. mdpi.com |

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds like this compound. For the benzimidazole class of compounds, several structural features are consistently identified as critical for biological activity. The benzimidazole core itself is considered a "privileged structure" because its purine-like shape allows it to interact readily with various biological macromolecules. acs.orgnih.gov

The substitution pattern at the C-2 position of the benzimidazole ring is a primary determinant of activity. The nature of the aryl group at this position significantly influences the compound's potency and target specificity. In this compound, the dibromophenyl group is a key feature. Halogen substitutions, particularly electron-withdrawing groups like bromine and fluorine, on this phenyl ring are often associated with enhanced cytotoxic activity. researchgate.netacgpubs.org

Furthermore, modifications at the N-1 position of the benzimidazole ring can positively influence chemotherapeutic efficacy by, for example, improving lipophilicity, which aids in penetrating cellular membranes. acs.orgnih.gov The planarity of the heterocyclic ring system is another important factor, as it facilitates π–π stacking interactions within the binding sites of target proteins, such as kinases or DNA. nih.gov

The electronic properties and size of substituents on the 2-phenyl ring have a profound impact on molecular recognition and the resulting cellular response. For this compound, the two bromine atoms are strong electron-withdrawing groups.

Electron-Withdrawing Groups (EWGs): The presence of EWGs like halogens (Br, Cl, F) or nitro groups (NO₂) on the 2-phenyl ring generally enhances antiproliferative activity. researchgate.netnih.gov Studies on fluoro-substituted benzimidazoles have shown that compounds with ortho- and para-fluoro substitutions are typically more active than their meta-fluoro counterparts, suggesting that the position of the substituent is critical for optimal interaction with the biological target. acgpubs.org The 3,5-dibromo substitution pattern on the subject compound places these bulky, lipophilic, and electron-withdrawing groups in positions that can significantly influence binding affinity and selectivity.

Electron-Donating Groups (EDGs): Conversely, the introduction of electron-donating groups (EDGs) such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or amino (-NH₂) groups can also modulate activity, sometimes increasing potency. researchgate.net The effect of EDGs versus EWGs often depends on the specific biological target and the nature of the binding pocket.

The following table summarizes the general effects of different substituent types on the 2-phenyl ring of benzimidazole analogues based on SAR studies.

| Substituent Type | Position on Phenyl Ring | General Impact on Activity | Example Groups |

|---|---|---|---|

| Electron-Withdrawing | Ortho, Para | Generally increases cytotoxic activity. acgpubs.org | -F, -Cl, -Br, -CF₃, -NO₂ |

| Electron-Donating | Varies | Can increase or decrease activity depending on the target. researchgate.net | -OH, -OCH₃, -N(CH₃)₂ |

| Bulky/Steric Hindrance | Ortho | May decrease activity by preventing optimal binding conformation. | -C(CH₃)₃ |

| Lipophilic Groups | Any | Generally increases cell penetration and potency. nih.gov | -Br, -Cl, -CF₃ |

High-Throughput Screening Methodologies for Profiling Compound Activity (in vitro, mechanistic focus)

High-throughput screening (HTS) is an essential tool in drug discovery for rapidly assessing the biological or biochemical activity of a large number of compounds. For profiling the activity of this compound and its analogues, several in vitro HTS methodologies with a mechanistic focus are employed.

Target-Based Screening: Since many benzimidazole derivatives are known to inhibit protein kinases, a common HTS approach involves enzymatic assays. nih.gov For example, the ADP-Glo™ kinase assay is a widely used platform that measures the amount of ADP produced during a kinase reaction. acs.org This luminescent assay can be adapted to screen compound libraries against a panel of kinases, such as Epidermal Growth Factor Receptor (EGFR), to identify specific inhibitors and understand their mechanism of action at a molecular level. acs.org

Cell-Based Screening: To assess the effect of compounds in a more physiologically relevant context, cell-based HTS assays are utilized. These can include:

Proliferation/Viability Assays: The MTT assay is a colorimetric assay routinely used to measure cellular metabolic activity as an indicator of cell viability and proliferation. acgpubs.org It is a robust method for initial screening to identify compounds with cytotoxic or cytostatic effects.

Apoptosis Assays: HTS-compatible assays for apoptosis are used to confirm the mechanism of cell death. These can involve fluorescent probes to measure caspase activation (e.g., Caspase-Glo® 3/7 Assay) or changes in mitochondrial membrane potential.

Cell Cycle Analysis: While traditional cell cycle analysis by flow cytometry can be low-throughput, modern imaging-based HTS platforms can analyze changes in DNA content and cell cycle phase distribution in a high-throughput manner using fluorescent DNA dyes like DAPI.

These screening methods allow for the rapid profiling of compound libraries to identify potent molecules, elucidate their mechanisms of action, and provide valuable data for guiding SAR studies and lead optimization.

Advanced Research Perspectives and Future Directions for 2 3,5 Dibromophenyl 1h Benzimidazole

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The future development of 2-(3,5-dibromophenyl)-1H-benzimidazole analogues hinges on the creation of innovative and efficient synthetic methodologies. Traditional synthesis often involves the condensation of an o-phenylenediamine (B120857) with 3,5-dibromobenzaldehyde (B114249) or a related carboxylic acid. mdpi.com While effective, these methods can be enhanced to improve yields, reduce reaction times, and access more complex molecular architectures.

Future synthetic strategies are likely to focus on:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate the synthesis of benzimidazole (B57391) derivatives, leading to higher yields in shorter time frames. nih.gov Applying MAOS to the reaction of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde (B1664092) has been demonstrated as a sustainable approach. mdpi.com

Novel Catalytic Systems: The use of advanced catalysts, such as cobalt ferrite (B1171679) nanoparticles or lanthanum chloride, can facilitate one-pot synthesis under milder conditions. researchgate.net Developing catalysts specifically tailored for halogenated phenyl-benzimidazoles could streamline the production of diverse analogues.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability. This methodology would be ideal for the large-scale production of a core this compound intermediate, from which numerous derivatives could be generated.

Post-Synthesis Modification: The bromine atoms on the phenyl ring are ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of diverse functional groups, rapidly generating a library of complex analogues from a single common precursor. This approach is invaluable for structure-activity relationship (SAR) studies. mdpi.com

A comparative overview of traditional versus modern synthetic approaches is presented below.

| Synthetic Strategy | Description | Key Advantages | Reference |

| Phillips-Ladenburg Condensation | Condensation of o-phenylenediamines with aldehydes or carboxylic acids under heating. | Well-established, straightforward for simple analogues. | mdpi.comresearchgate.net |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. | Reduced reaction times, improved yields, cleaner reactions. | nih.govacs.org |

| Novel Catalysis | Employs catalysts like p-toluenesulfonic acid or various nanoparticles to lower the activation energy. | Milder reaction conditions, high yields, potential for solvent-free reactions. | rsc.org |

| Palladium Cross-Coupling | Post-synthesis functionalization of the dibromo-substituents. | Enables rapid diversification and creation of complex analogues from a common intermediate. | mdpi.com |

In-Depth Mechanistic Characterization of Molecular Interactions using Biophysical Techniques

Understanding how this compound and its derivatives interact with biological targets at a molecular level is crucial for their development as research tools. A suite of biophysical methods can provide detailed insights into binding affinity, kinetics, and thermodynamics. nih.gov

Future research will heavily rely on these techniques to:

Confirm Direct Binding: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can confirm direct physical interaction between the compound and a target protein, providing quantitative data on binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS). nih.gov

Elucidate Binding Kinetics: SPR is particularly powerful for measuring the association (kon) and dissociation (koff) rate constants, which define the residence time of the compound on its target.

Identify Binding Sites: Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through methods like Saturation Transfer Difference (STD) and Chemical Shift Perturbation (CSP), can map the binding epitope of the compound on the protein surface.

Assess Target Engagement in Complex Environments: Thermal Shift Assays (TSA), such as Differential Scanning Fluorimetry (DSF), can measure the stabilization of a target protein upon ligand binding, which can be adapted for higher-throughput screening. nih.gov

Computational Modeling: Molecular docking and molecular dynamics (MD) simulations serve as powerful complementary tools. electrochemsci.orgnih.gov Docking can predict the likely binding pose of the compound within a protein's active site, while MD simulations can explore the stability of the compound-protein complex over time, revealing key dynamic interactions. researchgate.netsemanticscholar.org

| Biophysical Technique | Information Obtained | Application in Research | Reference |

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff). | Quantifying binding strength and residence time. | nih.gov |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Characterizing the thermodynamic drivers of binding. | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural details of the interaction, binding site mapping. | Identifying specific amino acid residues involved in binding. | nih.gov |

| Thermal Shift Assay (TSA) | Target protein stabilization upon binding (Tm shift). | High-throughput screening and hit validation. | nih.gov |

| Molecular Dynamics (MD) Simulation | Stability of the ligand-protein complex, dynamic interactions. | Visualizing and understanding the binding mechanism at an atomic level. | electrochemsci.orgnih.gov |

Integration of Machine Learning and Artificial Intelligence in Predictive Modeling for Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel benzimidazole derivatives. youtube.com By leveraging large datasets, AI/ML models can predict the properties of virtual compounds before they are synthesized, dramatically accelerating the discovery process. frontiersin.org

Future applications in the context of this compound include:

Predictive ADMET Modeling: ML algorithms can be trained to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net This allows for the in silico filtering of potential analogues, prioritizing those with favorable drug-like characteristics.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net For benzimidazole derivatives, these models can identify key structural features that enhance potency against a specific target, guiding the design of more effective compounds.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By providing the this compound core as a scaffold and defining target properties (e.g., high affinity for a specific kinase, low predicted toxicity), these models can propose novel, optimized structures for synthesis.

Interaction Prediction: AI models can predict potential drug-drug interactions or identify likely biological targets for a given compound based on its structure, helping to guide experimental validation. nih.gov

| AI/ML Application | Objective | Potential Impact | Reference |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Reduce late-stage failures by eliminating unfavorable compounds early. | researchgate.net |

| QSAR Modeling | Correlate molecular structure with biological activity. | Guide rational design of more potent analogues. | researchgate.net |

| Generative Models | Design novel molecules with desired properties. | Accelerate the discovery of optimized lead compounds. | youtube.com |

| Target/Interaction Prediction | Identify likely biological targets or interaction partners. | Formulate new hypotheses for a compound's mechanism of action. | frontiersin.orgnih.gov |

Exploration as a Chemical Probe for Uncovering Biological Pathways

A chemical probe is a highly potent and selective small molecule that can be used to perturb a specific protein in a biological system, thereby helping to elucidate the protein's function and its role in cellular pathways. nih.gov Given the propensity of benzimidazoles to interact with a wide range of biological targets, this compound or a closely related analogue could be developed into a valuable chemical probe.

The pathway to developing it as a chemical probe involves:

Target Identification and Validation: The first step is to identify a specific, high-affinity protein target for the compound. This is typically achieved through screening against panels of enzymes (e.g., kinases, phosphatases) or receptors.

Selectivity Profiling: Once a primary target is identified, the compound must be tested for activity against related proteins to ensure it is highly selective. A good chemical probe should have a significant potency window (e.g., >100-fold) between its intended target and any off-targets.

Mechanism of Action Studies: Using the biophysical techniques described in section 6.2, the precise mechanism of interaction (e.g., competitive, non-competitive, allosteric inhibition) must be determined.

Application in Cellular Systems: Once validated, the probe can be used in cell-based assays to study the downstream effects of modulating its target. This can help to uncover new roles for the target protein in signaling cascades, metabolic pathways, or gene regulation. nih.gov For instance, benzimidazole derivatives have been investigated as inhibitors of targets like the DprE1 enzyme, which is crucial for the cell wall synthesis in Mycobacterium tuberculosis. nih.gov A selective inhibitor could serve as a probe to study this pathway in detail.

Design of Next-Generation Benzimidazole Derivatives with Tuned Academic Research Properties

Building on the foundation of this compound, the design of next-generation derivatives will focus on fine-tuning molecular properties for specific academic research applications. This goes beyond simple potency and involves engineering molecules with tailored characteristics.

Key strategies for this design process include:

Structure-Activity Relationship (SAR) Optimization: Systematically modifying the substituents on both the benzimidazole core and the dibromophenyl ring to understand their impact on activity and selectivity. ozguryayinlari.com This could involve replacing the bromine atoms with other halogens or with hydrogen-bond donors/acceptors.

Hybridization: Covalently linking the benzimidazole scaffold with other pharmacologically active heterocycles, such as 1,2,3-triazole or quinazoline, to create hybrid molecules with potentially novel or synergistic biological activities. frontiersin.orgnih.gov

Tuning Physicochemical Properties: Modifying the structure to improve properties essential for research use, such as aqueous solubility (for ease of use in assays) or cell permeability (for use in cellular studies).

Modulating Electronic Properties: For materials science applications, substitutions can be designed to tune the molecule's photophysical properties, such as its absorption and emission spectra. researchgate.net Quantum chemical studies have shown that substitutions on benzimidazole derivatives can dramatically alter their nonlinear optical (NLO) properties, making them potential candidates for molecular switches. rsc.org

By employing these advanced strategies, the scientific community can unlock the full potential of the this compound scaffold, paving the way for new discoveries in both biology and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.